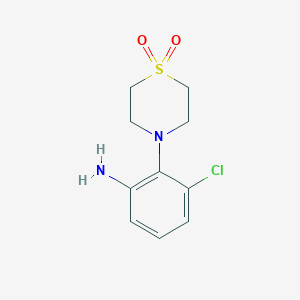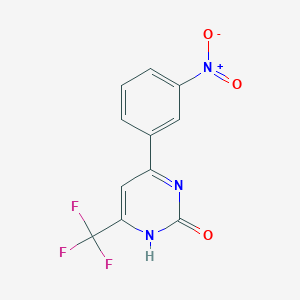
7-Ethoxy-4-hydroxy-6-nitroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethoxy-4-hydroxy-6-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C12H10N2O4 It is a derivative of quinoline, characterized by the presence of ethoxy, hydroxy, and nitro functional groups at positions 7, 4, and 6, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxy-4-hydroxy-6-nitroquinoline typically involves multi-step organic reactions. One common method includes the nitration of 7-ethoxyquinoline followed by hydrolysis and subsequent oxidation. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and bases like sodium hydroxide for hydrolysis .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Ethoxy-4-hydroxy-6-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: 7-Ethoxy-4-quinolone.
Reduction: 7-Ethoxy-4-hydroxy-6-aminoquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Ethoxy-4-hydroxy-6-nitroquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 7-Ethoxy-4-hydroxy-6-nitroquinoline in biological systems involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can damage DNA and proteins, leading to cell death. This makes it a potential candidate for anticancer and antimicrobial therapies. The hydroxy and ethoxy groups contribute to its solubility and ability to penetrate cell membranes .
Comparison with Similar Compounds
4-Hydroxyquinoline: Lacks the ethoxy and nitro groups, making it less reactive.
6-Nitroquinoline: Lacks the ethoxy and hydroxy groups, affecting its solubility and reactivity.
7-Ethoxyquinoline: Lacks the hydroxy and nitro groups, reducing its potential biological activity.
Uniqueness: 7-Ethoxy-4-hydroxy-6-nitroquinoline is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the nitro group enhances its potential as an antimicrobial and anticancer agent, while the ethoxy and hydroxy groups improve its solubility and cellular uptake .
Properties
Molecular Formula |
C11H10N2O4 |
|---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
7-ethoxy-6-nitro-1H-quinolin-4-one |
InChI |
InChI=1S/C11H10N2O4/c1-2-17-11-6-8-7(5-9(11)13(15)16)10(14)3-4-12-8/h3-6H,2H2,1H3,(H,12,14) |
InChI Key |
ZJSASGIWGPHAAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=O)C=CNC2=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



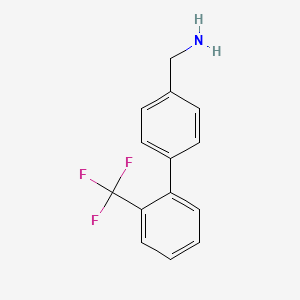
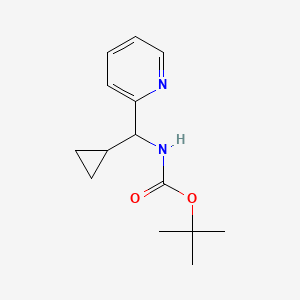
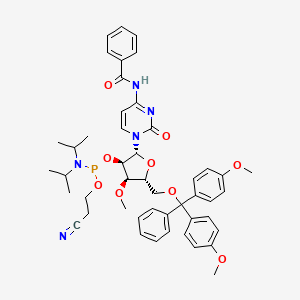
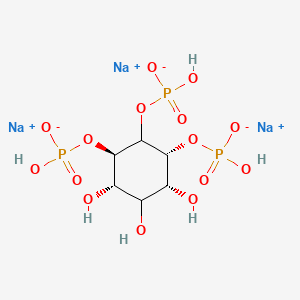
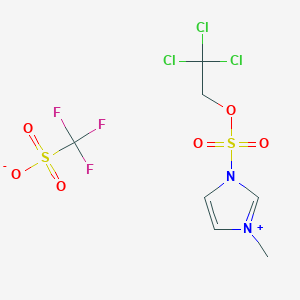
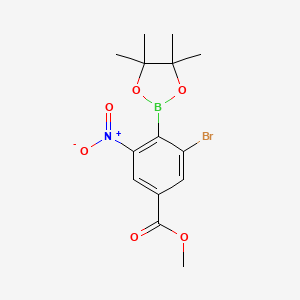

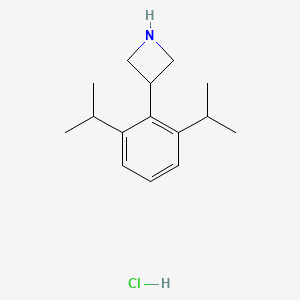
![2-Bromo-6-[(dimethylamino)thioxomethoxy]benzaldehyde](/img/structure/B13720074.png)

